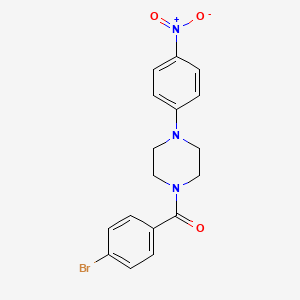
1-(4-Bromobenzoyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzoil)-4-(4-nitrofenil)piperazina es un compuesto orgánico complejo que presenta tanto grupos bromobenzoil como nitrofenil unidos a un anillo de piperazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Bromobenzoil)-4-(4-nitrofenil)piperazina generalmente implica un proceso de varios pasos. Un método común incluye la acilación del cloruro de 4-bromobenzoil con 4-nitrofenilpiperazina en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como el diclorometano bajo condiciones de temperatura controlada para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para 1-(4-Bromobenzoil)-4-(4-nitrofenil)piperazina no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Bromobenzoil)-4-(4-nitrofenil)piperazina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenil se puede oxidar para formar derivados nitroso o nitro.
Reducción: El grupo nitrofenil se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El átomo de bromo en el grupo bromobenzoil se puede sustituir con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan reactivos como la azida de sodio (NaN₃) o la tiourea en condiciones suaves.
Productos principales
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados benzoil sustituidos.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzoil)-4-(4-nitrofenil)piperazina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como una sonda bioquímica debido a su capacidad para interactuar con varios objetivos biológicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales avanzados y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Bromobenzoil)-4-(4-nitrofenil)piperazina involucra su interacción con objetivos moleculares específicos. Los grupos bromobenzoil y nitrofenil pueden participar en varias interacciones no covalentes, como enlaces de hidrógeno y apilamiento π-π, con macromoléculas biológicas. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Clorobenzoil)-4-(4-nitrofenil)piperazina: Estructura similar pero con un átomo de cloro en lugar de bromo.
1-(4-Bromobenzoil)-4-(4-aminofenil)piperazina: Estructura similar pero con un grupo amino en lugar de un grupo nitro.
Singularidad
1-(4-Bromobenzoil)-4-(4-nitrofenil)piperazina es única debido a la presencia de ambos grupos bromobenzoil y nitrofenil, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C17H16BrN3O3 |
|---|---|
Peso molecular |
390.2 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16BrN3O3/c18-14-3-1-13(2-4-14)17(22)20-11-9-19(10-12-20)15-5-7-16(8-6-15)21(23)24/h1-8H,9-12H2 |
Clave InChI |
DBPRBUPBJQQWSV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(4-bromophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640603.png)
![3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640610.png)
![Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate](/img/structure/B11640612.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640634.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640644.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol](/img/structure/B11640653.png)
![methyl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640656.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640663.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11640665.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640671.png)
![9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640677.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640695.png)

